molecular formula C21H20N4O2S2 B2495849 N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021266-19-2

N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2495849
CAS No.: 1021266-19-2
M. Wt: 424.54
InChI Key: SDNXSZGEBJHAPC-UHFFFAOYSA-N
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Description

N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H20N4O2S2 and its molecular weight is 424.54. The purity is usually 95%.
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Biological Activity

N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a thiazole ring, and a thiophene carboxamide. These structural elements contribute to its biological activity by influencing interactions with biological targets.

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. The mechanism primarily involves the induction of apoptosis and inhibition of cell proliferation.
  • Target Interaction : Molecular docking studies suggest that the compound may interact with specific proteins involved in cancer progression, leading to reduced viability in cancer cells.

Cytotoxicity Assays

In vitro studies using the MTT assay have demonstrated the compound's ability to inhibit cell growth in several cancer cell lines, including Hep-G2 (liver cancer) and other solid tumors. For example:

CompoundCell LineConcentration (µg/mL)Cell Viability (%)
This compoundHep-G210012.93 ± 0.55
Standard Drug (Doxorubicin)Hep-G210010.8 ± 0.41

These results indicate that the compound exhibits comparable potency to established chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the indole and thiazole components can significantly affect biological activity. For instance, the presence of specific substituents on these rings correlates with enhanced cytotoxicity.

Case Studies

  • Indole Derivatives : Research has indicated that derivatives containing indole structures often display potent anticancer activities due to their ability to induce apoptosis through mitochondrial pathways.
  • Thiazole Compounds : Thiazole derivatives have been studied for their role in targeting metabolic pathways in cancer cells, enhancing the therapeutic efficacy of compounds like this compound.

Properties

IUPAC Name

N-[4-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c26-19(22-10-9-14-12-23-17-5-2-1-4-16(14)17)8-7-15-13-29-21(24-15)25-20(27)18-6-3-11-28-18/h1-6,11-13,23H,7-10H2,(H,22,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNXSZGEBJHAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.